Cas no 159782-00-0 (3-(4-Fluorobenzoyl)benzoic acid)

3-(4-Fluorobenzoyl)benzoic acid is a fluorinated aromatic compound featuring both a benzoyl and a carboxylic acid functional group. Its structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine substituent enhances its reactivity and stability, allowing for selective transformations in cross-coupling reactions or as a precursor for further derivatization. The carboxylic acid group provides a handle for conjugation or salt formation, improving solubility in polar solvents. This compound is valued for its consistent purity and well-characterized properties, making it suitable for research and industrial applications requiring precise molecular building blocks.
3-(4-Fluorobenzoyl)benzoic acid structure
159782-00-0 structure
Product Name:3-(4-Fluorobenzoyl)benzoic acid
CAS No:159782-00-0
MF:C14H9FO3
MW:244.217867612839
MDL:MFCD19325034
CID:1028823
PubChem ID:22917124
Update Time:2025-10-28

3-(4-Fluorobenzoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Fluorobenzoyl)benzoic acid
    • Benzoic acid, 3-(4-fluorobenzoyl)-
    • SCHEMBL2512416
    • 159782-00-0
    • DB-347557
    • 3-(4-Fluorobenzoyl)benzoicacid
    • DTXSID20628902
    • AM807656
    • MDL: MFCD19325034
    • Inchi: 1S/C14H9FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18)
    • InChI Key: ZNQSGQLFBJOJPZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC=C(C(=O)O)C=1)=O

Computed Properties

  • Exact Mass: 244.05357231g/mol
  • Monoisotopic Mass: 244.05357231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 54.4Ų

3-(4-Fluorobenzoyl)benzoic acid Pricemore >>

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Additional information on 3-(4-Fluorobenzoyl)benzoic acid

Introduction to 3-(4-Fluorobenzoyl)benzoic acid (CAS No. 159782-00-0) and Its Emerging Applications in Chemical Biology

3-(4-Fluorobenzoyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 159782-00-0, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its dual benzoyl and fluoro substituents, exhibits unique structural and functional properties that make it a valuable tool in the development of novel therapeutic agents and biochemical probes.

The molecular structure of 3-(4-Fluorobenzoyl)benzoic acid consists of a benzoic acid core substituted with a 4-fluorobenzoyl group. The presence of the fluorine atom at the para position of the benzene ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. This modification also influences electronic properties, making the molecule a potent candidate for interactions with biological targets such as enzymes and receptors.

In recent years, 3-(4-Fluorobenzoyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas is its use as an intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, research has demonstrated its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The fluorine atom's ability to modulate binding affinity has been leveraged to enhance the potency and selectivity of these inhibitors.

Moreover, 3-(4-Fluorobenzoyl)benzoic acid has found utility as a fluorescent probe in bioimaging applications. The compound's ability to emit light upon excitation makes it suitable for tracking biological processes in real-time. Recent studies have utilized this property to study protein-protein interactions and cellular signaling pathways. The high quantum yield and stability of the fluorophore ensure clear and reliable imaging results, making it a preferred choice for researchers.

The role of 3-(4-Fluorobenzoyl)benzoic acid in drug discovery has been further highlighted by its incorporation into libraries of compounds for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds for further optimization. The structural diversity provided by the fluorinated benzoyl group allows for fine-tuning of pharmacokinetic properties, including solubility, bioavailability, and half-life.

Recent advancements in computational chemistry have also enhanced the understanding of 3-(4-Fluorobenzoyl)benzoic acid's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes, modulating their activity. These insights have guided the design of more effective derivatives with improved therapeutic profiles. Additionally, computational methods have been used to predict metabolic pathways, aiding in the optimization of drug candidates to minimize side effects.

The synthesis of 3-(4-Fluorobenzoyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine substituent efficiently. These methods not only improve yield but also reduce unwanted byproducts, ensuring high purity levels essential for pharmaceutical applications.

Environmental considerations have also driven research into greener synthetic routes for 3-(4-Fluorobenzoyl)benzoic acid. Solvent-free reactions and catalytic processes that minimize waste have been explored to align with sustainable chemistry principles. Such approaches not only reduce costs but also contribute to environmental preservation by mitigating hazardous waste generation.

The versatility of 3-(4-Fluorobenzoyl)benzoic acid extends beyond pharmaceutical applications. It has been used as a building block in materials science, particularly in the development of organic electronic materials. The compound's ability to form stable crystals with high thermal stability makes it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs).

In conclusion, 3-(4-Fluorobenzoyl)benzoic acid (CAS No. 159782-00-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications, from drug development to bioimaging and materials science. Ongoing research continues to uncover new ways to harness its properties, ensuring its continued relevance in advancing scientific knowledge and technological innovation.

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